molecular formula C22H20N4O4S B2699312 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 893927-91-8

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2699312
CAS No.: 893927-91-8
M. Wt: 436.49
InChI Key: YORPEDKRTPAHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a sophisticated research chemical identified in the literature as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [https://patents.google.com/patent/WO2014144772A1/en]. TRPA1 is a non-selective cation channel often referred to as the "wasabi receptor," functioning as a key sensor for reactive chemical irritants and endogenous inflammatory mediators in the peripheral nervous system. Its activation is implicated in a wide range of pathological conditions, including inflammatory and neuropathic pain, respiratory diseases, and pruritus. This compound was specifically designed and disclosed as part of a series of thienopyrazole derivatives developed for modulating TRPA1 activity. By potently blocking the TRPA1 channel, this inhibitor serves as an essential pharmacological tool for researchers investigating the channel's complex role in nociception and sensory biology. Its application is critical in in vitro and in vivo studies aimed at elucidating signaling pathways in pain models, validating TRPA1 as a therapeutic target, and screening for novel analgesic agents. The compound provides a high level of specificity, making it invaluable for dissecting the contributions of TRPA1 in complex biological systems where multiple sensory pathways are active.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-20-11-15(12-25(20)16-7-3-1-4-8-16)22(28)23-21-18-13-31(29,30)14-19(18)24-26(21)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORPEDKRTPAHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of thieno[3,4-c]pyrazole derivatives and is characterized by a unique molecular structure that may confer various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₄O₄S
  • Molecular Weight : Approximately 378.43 g/mol

Structural Features

The compound features:

  • A thieno[3,4-c]pyrazole core , which is linked to a phenyl group.
  • A carboxamide functional group , enhancing its solubility and biological activity.
  • The presence of 5,5-dioxido moiety, which may play a critical role in its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF7 (breast cancer). Results showed a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. The compound may interact with key signaling pathways involved in cancer proliferation and survival .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

  • Spectrum of Activity : It has been tested against multidrug-resistant strains of Staphylococcus aureus, Klebsiella pneumoniae, and other clinically relevant pathogens. The results indicate effective inhibition of bacterial growth .
  • Potential Applications : Given the rise of antibiotic resistance, compounds like this one could serve as lead candidates for developing new antimicrobial therapies .

Anti-inflammatory Effects

Preliminary investigations suggest that the compound may possess anti-inflammatory properties:

  • Inflammation Models : In vitro assays indicated that the compound could reduce pro-inflammatory cytokine production in activated macrophages .
  • Therapeutic Implications : These properties suggest potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : Common reagents include thieno[3,4-c]pyrazole derivatives and carboxylic acids.
  • Reaction Conditions : Controlled temperatures and specific solvents are used to optimize yields.
  • Purification Techniques : Recrystallization or chromatography is often employed to obtain pure compounds suitable for biological testing.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of the compound on A549 cells using an MTT assay. The results showed a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of standard chemotherapeutic agents like cisplatin .

Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy against resistant strains of Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating its potential as a therapeutic agent against resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most closely related analog identified is N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (), which differs by the substitution of a 4-methoxyphenyl group instead of a phenyl group on the pyrrolidine ring. Additional analogs may include derivatives with variations in:

  • The substituent on the thienopyrazole ring (e.g., halogens, alkyl groups).
  • The carboxamide side chain (e.g., cyclic vs. acyclic, alternative heteroatoms).

Structural and Functional Differences

Table 1: Comparative Analysis of Key Features
Feature Target Compound 4-Methoxyphenyl Analog ()
Pyrrolidine Substituent Phenyl 4-Methoxyphenyl
Sulfone Group Present (5,5-dioxido) Present (5,5-dioxido)
Polarity Moderate (phenyl dominance) Higher (methoxy enhances polarity)
Hydrogen-Bonding Capacity High (sulfone + amide) Very High (additional methoxy oxygen)
Predicted Solubility Low to moderate (aromatic groups) Moderate (polar methoxy improves solubility)
Key Insights:

Electronic Effects : The 4-methoxyphenyl group in the analog introduces an electron-donating methoxy substituent, which may alter electronic distribution and binding affinity in biological targets compared to the phenyl group in the target compound.

Solubility : The methoxy group likely enhances aqueous solubility due to increased polarity, a critical factor in drug development .

Crystallographic and Computational Insights

  • Structural Determination: Tools like SHELX and ORTEP-III () are widely used for resolving crystal structures of such compounds.
  • Hypothetical Crystal Packing : The methoxy group in the analog could influence crystal packing via C–H···O or π-stacking interactions, whereas the target compound’s phenyl group may favor hydrophobic interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how is its purity confirmed?

  • Methodology : Multi-step synthesis typically involves coupling reactions (e.g., amide bond formation) under anhydrous conditions using catalysts like EDCI/HOBt for efficiency . Key intermediates are purified via recrystallization (e.g., ethyl acetate/ethanol mixtures) .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) assesses purity (>95%) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Technique : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethyl acetate/ethanol) and analyzed using a diffractometer .
  • Refinement : The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely employed. For example, SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., C—H···O interactions) .

Q. What analytical techniques are critical for monitoring reaction progress during synthesis?

  • Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction completion. Solvent systems (e.g., petroleum ether:ethyl acetate, 8:1) optimize separation .
  • Quantitative Analysis : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1630–1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing by-products in multi-step reactions?

  • Optimization Strategies :

  • Temperature Control : Reflux conditions (e.g., 8–10 hours in acetic acid/anhydride mixtures) improve cyclization efficiency .
  • Catalyst Selection : Triethylamine (TEA) as a base enhances coupling reactions, reducing side-product formation .
  • By-Product Mitigation : Recrystallization and column chromatography (e.g., silica gel, gradient elution) isolate the target compound .

Q. What mechanistic insights are available for the formation of the thieno[3,4-c]pyrazole core?

  • Proposed Mechanism :

  • Cyclocondensation of thiophene derivatives with hydrazines under acidic conditions forms the pyrazole ring.
  • Density functional theory (DFT) calculations can model transition states to confirm reaction pathways .
    • Experimental Validation : Isotopic labeling (e.g., ¹⁵N) combined with MS/MS fragmentation traces nitrogen incorporation .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what assays are suitable for evaluation?

  • Structure-Activity Relationship (SAR) :

  • Phenyl Group Substitutions : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring may enhance binding to hydrophobic pockets in target enzymes .
  • Biological Assays :
  • In Vitro : Enzyme inhibition assays (e.g., kinase profiling) with IC₅₀ determination.
  • In Silico : Molecular docking (AutoDock Vina) predicts interactions with targets like cyclooxygenase-2 (COX-2) .

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Resolution Strategies :

  • Multi-Technique Cross-Validation : Combine NMR, MS, and X-ray data to resolve ambiguities (e.g., distinguishing regioisomers) .
  • Purity Checks : Contaminants (e.g., solvent residues) can distort NMR shifts; rigorous drying and deuterated solvents mitigate this .

Data Contradiction Analysis

Q. Conflicting reports on the biological efficacy of structurally similar compounds: How to reconcile these findings?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) alter IC₅₀ values .
  • Stereochemical Factors : Unreported enantiomeric purity (e.g., chiral centers in pyrrolidine rings) may affect activity .
    • Resolution : Standardize assays (e.g., NIH/NCATS guidelines) and report enantiomeric excess (EE) via chiral HPLC .

Methodological Recommendations

  • Crystallography : For accurate bond-length measurements, collect data at low temperature (100 K) to reduce thermal motion artifacts .
  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure protocol consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.